molecular formula C12H21NO2 B14142501 3-[3-(Piperidin-1-yl)propyl]oxolan-2-one CAS No. 88735-29-9

3-[3-(Piperidin-1-yl)propyl]oxolan-2-one

Cat. No.: B14142501
CAS No.: 88735-29-9
M. Wt: 211.30 g/mol
InChI Key: MCGRTJORXRCZNG-UHFFFAOYSA-N
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Description

3-[3-(Piperidin-1-yl)propyl]oxolan-2-one is a chemical compound with a molecular formula of C11H21NO2 It is known for its unique structure, which includes a piperidine ring and an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Piperidin-1-yl)propyl]oxolan-2-one typically involves the reaction of piperidine with a suitable oxolanone precursor. One common method involves the nucleophilic substitution reaction where piperidine reacts with 3-chloropropyl oxolan-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled, including temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Piperidin-1-yl)propyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(Piperidin-1-yl)propyl]oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-[3-(Piperidin-1-yl)propyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)oxolan-2-one: Similar structure but with a piperazine ring instead of a piperidine ring.

    3-(3-Piperidin-1-ylpropyl)oxolan-2-one: A closely related compound with slight variations in the substituent positions.

Uniqueness

3-[3-(Piperidin-1-yl)propyl]oxolan-2-one is unique due to its specific combination of a piperidine ring and an oxolanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88735-29-9

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3-(3-piperidin-1-ylpropyl)oxolan-2-one

InChI

InChI=1S/C12H21NO2/c14-12-11(6-10-15-12)5-4-9-13-7-2-1-3-8-13/h11H,1-10H2

InChI Key

MCGRTJORXRCZNG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC2CCOC2=O

Origin of Product

United States

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